molecular formula C30H50O4 B176965 Eicosyl ferulate CAS No. 133882-79-8

Eicosyl ferulate

Cat. No.: B176965
CAS No.: 133882-79-8
M. Wt: 474.7 g/mol
InChI Key: UBNJQWYYWIBSGN-ZNTNEXAZSA-N
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Description

Eicosyl ferulate is a chemical compound formed by the esterification of ferulic acid and eicosanol. It is commonly found as a white crystalline powder and is known for its solubility in organic solvents such as ethanol and dimethyl sulfoxide. This compound is widely used for its antioxidant, anti-aging, and preservative properties .

Mechanism of Action

Target of Action

Eicosyl ferulate is a natural product of Aristolochia, Aristolochiaceae . .

Mode of Action

This compound is a chemical compound formed by the esterification of ferulic acid and eicosanol . It exhibits glucose uptake stimulatory activity , suggesting that it may interact with glucose transporters or other related targets in the body.

Biochemical Pathways

Given its glucose uptake stimulatory activity , it may be involved in the regulation of glucose metabolism.

Pharmacokinetics

This compound is practically insoluble in water and is a very weakly acidic compound . It can be found in potato, which makes this compound a potential biomarker for the consumption of this food product . It has a certain solubility and can be dissolved in organic solvents such as ethanol or dimethyl sulfoxide . .

Result of Action

It is known to stimulate glucose uptake , which suggests that it may have potential effects on cellular energy metabolism.

Action Environment

This compound is a solid compound, commonly in the form of a white crystalline powder . It is widely used as an antioxidant, anti-aging agent, and preservative . The compound’s action, efficacy, and stability may be influenced by various environmental factors such as temperature, pH, and the presence of other substances.

Biochemical Analysis

Biochemical Properties

Eicosyl ferulate is known to exhibit glucose uptake stimulatory activity This suggests that it interacts with enzymes, proteins, and other biomolecules involved in glucose metabolism

Molecular Mechanism

Its glucose uptake stimulatory activity suggests that it may interact with biomolecules involved in glucose metabolism . This could include binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression related to glucose metabolism.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is generally safe under normal use conditions . During preparation and use, inhalation or skin contact should be avoided .

Metabolic Pathways

It is known that this compound is a very weakly acidic compound , which suggests that it may interact with enzymes or cofactors in acid-related metabolic pathways.

Transport and Distribution

There is limited information available on how this compound is transported and distributed within cells and tissues. Given its solubility in organic solvents , it may interact with transporters or binding proteins that handle lipophilic substances.

Subcellular Localization

Given its biochemical properties, it may be localized to areas of the cell involved in glucose metabolism due to its glucose uptake stimulatory activity .

Preparation Methods

The synthesis of eicosyl ferulate typically involves the esterification of ferulic acid with eicosanol under appropriate reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and requires heating to facilitate the esterification process. The specific conditions, such as temperature and reaction time, can be adjusted based on the desired yield and purity .

Industrial production methods for this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. These methods ensure consistent product quality and are suitable for large-scale production .

Chemical Reactions Analysis

Eicosyl ferulate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can yield the corresponding alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction typically produces alcohols .

Scientific Research Applications

Eicosyl ferulate has diverse applications in scientific research, including:

Comparison with Similar Compounds

Eicosyl ferulate can be compared with other ferulic acid esters, such as:

This compound stands out due to its unique combination of long-chain alcohol (eicosanol) and ferulic acid, which enhances its solubility in organic solvents and its stability in various formulations .

Properties

IUPAC Name

icosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(32)24-22-27-21-23-28(31)29(26-27)33-2/h21-24,26,31H,3-20,25H2,1-2H3/b24-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNJQWYYWIBSGN-ZNTNEXAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64190-82-5
Record name Icosyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the fragmentation pattern of eicosyl ferulate under negative-ion ESI-CID unique?

A1: Unlike the simple fragmentation observed in positive ion mode ([M + H]+), deprotonated this compound ([M - H]-) demonstrates a complex fragmentation pattern under (-)-ESI-CID []. This difference highlights the significant impact of ionization mode on the fragmentation behavior of this long-chain ferulic acid ester.

Q2: What key structural information can be derived from the fragmentation pattern of deprotonated this compound?

A2: The sequential loss of neutral radicals (Cn H2n+1 •) from the alkyl chain of the deprotonated molecule provides insights into its structure, particularly confirming the length and saturation of the alkyl chain []. Furthermore, the specific losses of CO and CO2 from distinct intermediate ions offer valuable clues about the fragmentation pathways and the location of these functional groups within the molecule [].

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